molecular formula C7H2Cl3N3 B6166835 2,4,6-trichloropyrido[3,4-d]pyrimidine CAS No. 2143878-49-1

2,4,6-trichloropyrido[3,4-d]pyrimidine

Cat. No.: B6166835
CAS No.: 2143878-49-1
M. Wt: 234.5
InChI Key:
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Description

2,4,6-Trichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of three chlorine atoms in the molecule enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, where barbituric acid is used as the starting material. The reaction proceeds with the addition of phosphorus oxychloride and a deacidification agent, resulting in the formation of this compound .

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound. The industrial process also focuses on minimizing waste and reducing the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrido[3,4-d]pyrimidines, which can have various functional groups depending on the nucleophile or reagent used. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,4,6-Trichloropyrido[3,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Agricultural Chemistry: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,8-Trichloropyrido[3,4-d]pyrimidine
  • 2,4,7-Trichloropyrido[2,3-d]pyrimidine
  • 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

Uniqueness

2,4,6-Trichloropyrido[3,4-d]pyrimidine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and binding properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it suitable for specific applications where other compounds may not be as effective. Its unique structure allows for selective interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2,4,6-trichloropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOEVRFKDKTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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